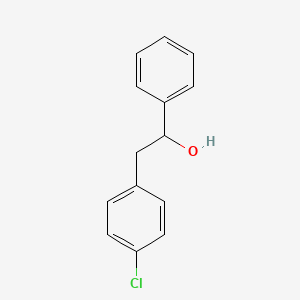

2-(4-Chlorophenyl)-1-phenylethanol

Descripción

2-(4-Chlorophenyl)-1-phenylethanol (CAS: 59767-24-7) is a secondary alcohol featuring a 4-chlorophenyl group and a phenyl group attached to adjacent carbons. It is a chiral compound, existing as (R)- and (S)-enantiomers, which are critical in pharmaceutical synthesis. This compound serves as a key intermediate in the production of Clemastine, an antihistaminic drug , and is also a metabolite of chlorphenoxamine, an antihistamine and antiparkinsonian agent . Its synthesis typically involves Grignard reactions, such as the addition of methylmagnesium chloride to 4-chlorobenzophenone or phenylmagnesium bromide to 4-chloroacetophenone . Regulatory guidelines classify it as an impurity (Impurity C(EP)) in Clemastine Fumarate, requiring strict quality control .

Propiedades

Número CAS |

6279-35-2 |

|---|---|

Fórmula molecular |

C14H13ClO |

Peso molecular |

232.70 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-1-phenylethanol |

InChI |

InChI=1S/C14H13ClO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,14,16H,10H2 |

Clave InChI |

WYNMJDIRSBDUDO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Chlorophenyl)-1-phenylethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-1-phenylethanol may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(4-Chlorophenyl)-1-phenylethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, the reduction of 2-(4-Chlorophenyl)-1-phenylethanone yields 2-(4-Chlorophenyl)-1-phenylethanol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.

Major Products Formed

Oxidation: 2-(4-Chlorophenyl)-1-phenylethanone.

Reduction: 2-(4-Chlorophenyl)-1-phenylethanol.

Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-Chlorophenyl)-1-phenylethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 2-(4-Chlorophenyl)-1-phenylethanol but differ in substituents, electronic properties, and applications.

1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol (2d)

- Structure : The trifluoromethyl group replaces the hydroxyl-adjacent hydrogen, introducing strong electron-withdrawing effects.

- Properties : Increased lipophilicity and metabolic stability due to fluorine atoms.

- Applications: Not explicitly stated in evidence, but trifluorinated alcohols are often used in agrochemicals and pharmaceuticals for enhanced bioactivity .

2-((4-Chlorophenyl)thio)-1-phenylethanol (4ic)

- Structure : A thioether (-S-) replaces the hydroxyl group’s oxygen.

- Properties : Lower polarity compared to the parent alcohol, altering solubility (e.g., oil-like consistency).

- Synthesis: Formed via nucleophilic substitution between 2-bromo-1-(4-chlorophenyl)-2-phenylethanone and thiol-containing reagents .

- Applications: Potential as a building block in organosulfur chemistry .

2-(4-Methoxyphenyl)-1-phenylethanol

- Structure : A methoxy (-OCH₃) group replaces the 4-chloro substituent.

- Properties : Enhanced electron-donating capacity increases solubility in polar solvents compared to the chloro analog.

- Applications : Used in fragrance synthesis and as a chiral resolving agent .

2-(4-Chlorobenzenesulfinyl)-1,1-diphenylethanol (CAS: 251307-41-2)

- Structure : A sulfinyl (-SO-) group and an additional phenyl group modify steric and electronic profiles.

- Properties : Higher molecular weight (356.86 g/mol), density (1.36 g/cm³), and pKa (12.11) due to sulfinyl polarity and aromatic stacking .

- Applications : Investigated in asymmetric synthesis and catalysis .

1-(4-Chlorophenyl)ethanol

- Structure : Lacks the phenyl group at the β-carbon.

- Properties : Simpler structure reduces steric hindrance, lowering boiling point and increasing volatility.

- Applications : Substrate in oxidation studies for kinetic isotope effect (KIE) measurements .

Data Table: Key Properties of 2-(4-Chlorophenyl)-1-phenylethanol and Analogs

Research Findings and Functional Insights

- Electronic Effects: Chlorine’s electron-withdrawing nature increases acidity of the hydroxyl group in 2-(4-Chlorophenyl)-1-phenylethanol compared to methoxy or methyl analogs, influencing reaction kinetics in oxidation or esterification .

- Stereochemical Impact: Enantiomers of 2-(4-Chlorophenyl)-1-phenylethanol exhibit distinct biological activities. For example, (R)-enantiomers are prioritized in drug synthesis due to higher receptor affinity .

- Biological Activity: While the parent compound is non-antifungal, structural analogs like 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone (a ketone derivative) show antifungal activity against Candida spp. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.